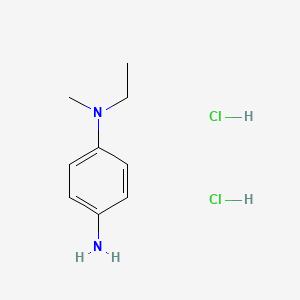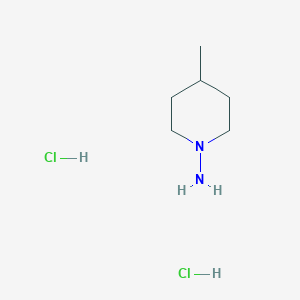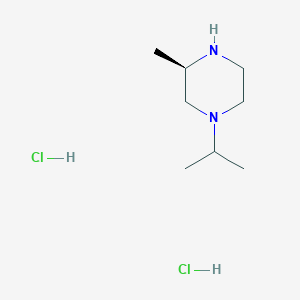![molecular formula C12H16N2 B6360846 (S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline CAS No. 1414960-52-3](/img/structure/B6360846.png)
(S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline is a nitrogen-containing heterocyclic compound It is a derivative of quinoxaline, which is a bicyclic aromatic compound consisting of a benzene ring fused to a pyrazine ring
Mécanisme D'action
Target of Action
Quinoxaline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures
Mode of Action
Quinoxaline derivatives have been reported to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor signaling, or disrupting cellular structures
Biochemical Pathways
Quinoxaline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets
Pharmacokinetics
A study on similar quinoxaline derivatives suggests that they have good pharmacokinetic profiles and drug-likeness properties
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 1,2-diaminobenzene with a suitable ketone or aldehyde, followed by cyclization to form the quinoxaline ring. The reaction conditions often include the use of catalysts such as molecular iodine or transition metals, and the reactions are typically carried out in solvents like ethanol or under solvent-free conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing costs and environmental impact. Green chemistry approaches, such as the use of water as a solvent and the avoidance of hazardous reagents, are increasingly being adopted .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reactions are typically carried out under mild to moderate conditions, often in the presence of catalysts .
Major Products Formed
The major products formed from these reactions include a variety of substituted quinoxalines, which can have different functional groups attached to the ring system. These products are of interest for their potential biological activities .
Applications De Recherche Scientifique
(S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs with potential anticancer, antiviral, and antibacterial activities
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: Quinoxaline derivatives are used in the development of optoelectronic materials and organic semiconductors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to (S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline include:
Quinoxaline: The parent compound, which has a similar structure but lacks the hexahydro modification.
Pyrrolo[1,2-a]quinoxaline: A related compound with a fused pyrrole ring.
Imidazo[1,5-a]quinoxaline: Another related compound with a fused imidazole ring
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity. Its hexahydro modification provides additional flexibility and potential for interactions with biological targets, making it a valuable compound for drug development .
Propriétés
IUPAC Name |
(6aS)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-7-12-11(6-1)13-9-10-5-3-4-8-14(10)12/h1-2,6-7,10,13H,3-5,8-9H2/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWGNIXGOYARFJ-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2[C@@H](C1)CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,10-Diaza-9-(3-bromo-4-methoxyphenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6360805.png)


![methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride](/img/structure/B6360826.png)

![(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360840.png)

![2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6360856.png)

